molecular formula C22H18N2 B4290127 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Cat. No.: B4290127
M. Wt: 310.4 g/mol
InChI Key: GYTWZWMAZNKVQZ-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1,3-diazabicyclo[310]hex-3-ene is a complex organic compound with a unique bicyclic structure It is characterized by the presence of three phenyl groups attached to a diazabicyclohexene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted hydrazines with suitable electrophiles, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl rings.

Scientific Research Applications

2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene involves its interaction with molecular targets through its diazabicyclohexene core and phenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Unique due to its specific substitution pattern and bicyclic structure.

    2,2,6,6-Tetramethylbicyclo[3.1.0]hex-3-ene: Similar bicyclic core but different substituents.

    4,6-Dimethyl-2,6-diphenyl-1-phospha-2,3-diazabicyclo[3.1.0]hex-3-ene: Contains a phosphorus atom, leading to different chemical properties.

Uniqueness

This compound stands out due to its specific arrangement of phenyl groups and the stability of its bicyclic structure. This makes it particularly useful in applications requiring robust and versatile molecular frameworks .

Properties

IUPAC Name

2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)24(21)22(23-19)18-14-8-3-9-15-18/h1-15,20-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTWZWMAZNKVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3N2C(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Reactant of Route 2
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Reactant of Route 3
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Reactant of Route 4
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Reactant of Route 5
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Reactant of Route 6
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

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